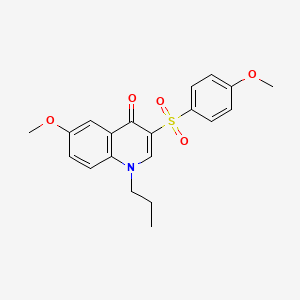
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, commonly referred to as E-3-DMPP, is a small molecule that has been studied extensively for its potential applications in scientific research. It is a versatile molecule that has been used in a variety of experiments and applications, including biochemical and physiological studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one involves the condensation of 3,4-dimethoxybenzaldehyde with 4-pyrrol-1-ylaniline followed by the addition of propenone to form the final product.
Starting Materials
3,4-dimethoxybenzaldehyde, 4-pyrrol-1-ylaniline, propenone
Reaction
Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 4-pyrrol-1-ylaniline in the presence of a base such as sodium hydroxide to form the corresponding imine intermediate., Step 2: Addition of propenone to the imine intermediate in the presence of an acid catalyst such as hydrochloric acid to form the final product, (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
E-3-DMPP has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs and other small molecules, as well as to study the biochemistry and physiology of cells and organisms. It has also been used in studies of drug metabolism, drug delivery, and drug toxicity.
Mecanismo De Acción
The mechanism of action of E-3-DMPP is not completely understood, but it is believed to act as an agonist of certain receptors in the body. It is thought to bind to these receptors and activate them, leading to the release of certain hormones or other molecules. This activation can lead to a range of physiological effects, depending on the target receptor.
Efectos Bioquímicos Y Fisiológicos
E-3-DMPP has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and reduce pain. It has also been shown to reduce oxidative stress and protect cells from damage. In addition, it has been shown to have anti-cancer effects, and it has been used in studies of drug metabolism and drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E-3-DMPP has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable over a wide range of temperatures and pH levels. It is also non-toxic and non-irritating, making it safe to use in experiments involving animals or humans. However, there are some limitations to its use. It is not water-soluble, so it must be dissolved in a solvent before use. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving E-3-DMPP. One potential direction is to further study its mechanism of action and its effects on various biological processes. Another direction is to study its potential applications in drug delivery and drug metabolism. Additionally, researchers could study its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, researchers could explore its potential use in other areas, such as cosmetics and food additives.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-12-6-16(15-21(20)25-2)5-11-19(23)17-7-9-18(10-8-17)22-13-3-4-14-22/h3-15H,1-2H3/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAZJDFNNGORL-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)

![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)

![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)
